1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine;oxalic acid
Overview
Description
1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine;oxalic acid is a chemical compound with the molecular formula C14H20BrNO. It is known for its unique structure, which includes a brominated phenoxy group attached to a pyrrolidine ring via a propyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties .
Scientific Research Applications
1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine;oxalic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine typically involves several steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and 1-bromopropane.
Reaction Conditions: The phenol is first reacted with 1-bromopropane in the presence of a base such as potassium carbonate to form 4-bromo-2-methylphenoxypropane.
Formation of Pyrrolidine Derivative: The intermediate is then reacted with pyrrolidine under reflux conditions to yield 1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alcohols.
Hydrolysis: The oxalate salt can be hydrolyzed to release the free base and oxalic acid.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism by which 1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets. The brominated phenoxy group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine can be compared with other similar compounds such as:
1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-[3-(4-Fluoro-2-methylphenoxy)propyl]pyrrolidine: Contains a fluorine atom instead of bromine.
1-[3-(4-Iodo-2-methylphenoxy)propyl]pyrrolidine: Contains an iodine atom instead of bromine.
The uniqueness of 1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine lies in its bromine atom, which can influence its reactivity and interaction with biological targets differently compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
1-[3-(4-bromo-2-methylphenoxy)propyl]pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.C2H2O4/c1-12-11-13(15)5-6-14(12)17-10-4-9-16-7-2-3-8-16;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXQRHVXWJQIQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCN2CCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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